molecular formula C8H18ClNO2 B1396526 (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride CAS No. 1439921-99-9

(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

Cat. No. B1396526
CAS RN: 1439921-99-9
M. Wt: 195.69 g/mol
InChI Key: VWWAVWOVOOLSTC-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride” is a chemical compound with the empirical formula C7H15NO2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride” can be represented by the SMILES string CC(C)(C)C@@HCC(O)=O . The InChI representation is 1S/C7H15NO2/c1-7(2,3)5(8)4-6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been utilized in various synthesis techniques. For example, the preparation of methyl 3-oxo-4,4-dimethylpentanoate-1,3-14C involves the carbonation of the Grignard reagent and treatment with methyllithium, demonstrating the compound's role in complex organic synthesis (Sieving, 1987).

  • Chemical Analysis and Composition : The compound's isomers, such as 2-amino-2,3-dimethylpentanoic acid, have been analyzed in meteoritic samples, showing its relevance in extraterrestrial chemistry and the study of organic chemical evolution (Cronin & Pizzarello, 1997).

Biological and Pharmacological Research

  • Inhibitory Activity Studies : N-methyl isomers of related compounds have shown inhibitory activity on xanthine oxidase, indicating potential biological activity and relevance in biochemical research (Seela et al., 1984).

  • Peptide Studies : Peptides containing a residue structurally similar to (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, like neopentylglycine, have been studied for their physical properties and conformation, highlighting its relevance in peptide chemistry (Pospíšek & Bláha, 1987).

Analytical Chemistry Applications

  • Amino Acid Analysis : Studies on the analysis of amino acids, using dimethyl sulfoxide, for instance, are part of the broader context within which (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride can be understood, especially in the development of analytical techniques (Moore, 1968).

Safety and Hazards

“(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride” is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It has a GHS07 pictogram and the signal word "Warning" . The storage class code is 11, which means it is a combustible solid .

properties

IUPAC Name

methyl (3S)-3-amino-4,4-dimethylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWAVWOVOOLSTC-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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